![molecular formula C16H17N5O3S B10981521 ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10981521.png)
ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a pyrazole-thiazole hybrid scaffold. The pyrazole ring is substituted with a 1H-pyrrol-1-yl group at position 5 and a methyl group at position 1, while the thiazole ring is functionalized with an ethyl acetate moiety at position 4 and a carbonylamino linker at position 2. The compound’s synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Thiazole Ring: The thiazole ring is formed by the condensation of α-haloketones with thiourea under basic conditions.
Coupling Reactions: The individual rings are then coupled together using appropriate coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate features a complex structure that combines a thiazole ring with pyrazole and pyrrole moieties. The presence of these heterocycles is crucial for its biological activity, as they often participate in interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and pyrazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .
Case Study: Antitumor Efficacy
A study evaluating thiazole-pyrazole hybrids demonstrated significant cytotoxicity against cancer cells, with some compounds exhibiting lower IC50 values than established chemotherapeutics like 5-fluorouracil . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the thiazole and pyrazole rings enhance anticancer activity.
Anticonvulsant Properties
Compounds with similar structural motifs have been investigated for anticonvulsant activity. For example, thiazole-integrated analogues have been synthesized and tested for their ability to prevent seizures in animal models .
Case Study: Seizure Protection
Research indicated that certain thiazole derivatives provided significant protection against seizures induced by pentylenetetrazol (PTZ) in rodents. The most active compounds were identified through SAR studies, emphasizing the importance of electron-withdrawing groups in enhancing efficacy .
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties, and derivatives of this compound have been tested against various bacterial strains.
Case Study: Antibacterial Screening
In vitro studies showed that certain thiazole-containing compounds displayed potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to various biological effects. It also interacts with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several heterocyclic derivatives, as outlined below:
Functional Group Analysis
- Ester Variations: The target compound’s ethyl ester (vs.
- Heterocyclic Substituents : The pyrrole group (target compound) vs. tetrazole () introduces distinct electronic effects. Pyrrole’s aromaticity could enhance π-π stacking interactions, whereas tetrazole’s high nitrogen content may improve solubility or metal coordination.
Research Findings and Implications
While direct data on the target compound’s biological or physicochemical properties are absent, insights can be inferred from analogues:
- Crystallography : If structural determination were performed, SHELX programs (e.g., SHELXL ) would likely be employed for refinement, given their dominance in small-molecule crystallography.
- Bioactivity Potential: The pyrrole-pyrazole-thiazole architecture resembles motifs in kinase inhibitors or antimicrobial agents. Substitutions at critical positions (e.g., ester groups, heterocycles) could modulate target selectivity .
Biological Activity
Ethyl [2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including key research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a complex structure comprising a thiazole ring, a pyrazole moiety, and an ethyl acetate group. Its molecular formula is C14H16N4O2S with a molecular weight of approximately 304.37 g/mol.
Biological Activities
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines
A study assessed the compound's cytotoxic effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. The results showed an IC50 value of 12.50 µM against MCF7 cells, indicating moderate potency in inhibiting cell growth . -
Mechanism of Action
The compound appears to induce apoptosis in cancer cells through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This mechanism was observed in studies where CDK inhibitors led to reduced levels of anti-apoptotic proteins such as Mcl-1 . -
Comparative Studies
In comparative studies with other pyrazole derivatives, this compound exhibited superior activity against certain cancer types compared to traditional chemotherapeutics like doxorubicin .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for this compound, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Construct the pyrazole core via cyclocondensation. For example, use ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form the pyrazole ring .
-
Step 2 : Introduce the pyrrole moiety via nucleophilic substitution. describes using NaN₃ in DMF at 50°C for azide incorporation, which can be adapted for coupling with pyrrole derivatives .
-
Step 3 : Thiazole ring formation. Use thiourea derivatives and α-halo ketones under reflux in THF or DMF .
-
Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst load to improve yield. Monitor reaction progress via TLC or HPLC.
- Critical Data :
Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Ethyl acetoacetate, phenylhydrazine | Ethanol | 80 | 6 | 75–85 |
2 | NaN₃, 1H-pyrrole derivative | DMF | 50 | 3 | 60–70 |
3 | Thiourea, α-bromoacetate | THF | Reflux | 5 | 50–60 |
Q. Which spectroscopic techniques are essential for structural characterization, and how should conflicting spectral data be resolved?
- Techniques :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C NMR to resolve thiazole (C-S-C) and pyrazole (N-CH₃) environments. For example, the thiazole C4 proton typically appears at δ 7.2–7.5 ppm .
- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding networks (e.g., amide-thiazole interactions) .
Advanced Research Questions
Q. How can side products (e.g., regioisomers or decomposition byproducts) be minimized during synthesis?
- Mitigation Strategies :
- Regioselective Coupling : Use steric directing groups (e.g., methyl on pyrazole) to control substitution patterns .
- Temperature Control : Avoid prolonged heating (>5 hours) to prevent decomposition of the thiazole ring .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the desired product .
- Case Study : reports 85% purity after recrystallization from ethanol, with residual DMF removed via CH₂Cl₂ extraction .
Q. What computational approaches can predict the compound’s reactivity or biological interactions?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution (e.g., nucleophilic sites on thiazole) .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. highlights triazole-thiazole derivatives showing hydrogen bonding with active-site residues .
- Limitations : Solvent effects and protein flexibility may require MD simulations for accurate predictions.
Q. How can reaction mechanisms (e.g., cyclization or amide coupling) be experimentally validated?
- Mechanistic Probes :
- Isotopic Labeling : Use ¹⁵N-labeled amines to track amide bond formation via 2D NMR .
- Kinetic Studies : Monitor azide-alkyne cycloaddition rates via in-situ IR to identify rate-limiting steps .
- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., azide precursors) for MS analysis .
Q. Data Contradiction Analysis
Q. How to address discrepancies between calculated and experimental elemental analysis results?
- Root Causes :
Properties
Molecular Formula |
C16H17N5O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H17N5O3S/c1-3-24-13(22)8-11-10-25-16(18-11)19-14(23)12-9-17-20(2)15(12)21-6-4-5-7-21/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,23) |
InChI Key |
KEDKNGNRAAXERA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3 |
Origin of Product |
United States |
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